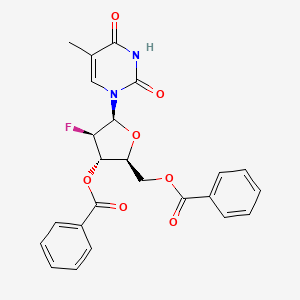
1(3,5-di-O-benzoyl-2-deoxy-2-fluoro-beta-L-arabinofuranosyl) thymine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1(3,5-di-O-benzoyl-2-deoxy-2-fluoro-beta-L-arabinofuranosyl) thymine is a synthetic nucleoside analog. It is structurally characterized by the presence of a thymine base attached to a modified arabinofuranosyl sugar moiety, which is further substituted with benzoyl groups and a fluorine atom. This compound is of significant interest in the field of medicinal chemistry due to its potential antiviral and anticancer properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1(3,5-di-O-benzoyl-2-deoxy-2-fluoro-beta-L-arabinofuranosyl) thymine typically involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups of the arabinofuranosyl sugar are protected using benzoyl chloride in the presence of a base such as pyridine.
Fluorination: The protected sugar is then subjected to fluorination using a fluorinating agent like diethylaminosulfur trifluoride (DAST).
Glycosylation: The fluorinated sugar is coupled with thymine in the presence of a Lewis acid catalyst such as trimethylsilyl trifluoromethanesulfonate (TMSOTf).
Deprotection: The final step involves the removal of the benzoyl protecting groups using a mild base like sodium methoxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques like high-performance liquid chromatography (HPLC) to ensure high yield and purity.
化学反应分析
Types of Reactions
1(3,5-di-O-benzoyl-2-deoxy-2-fluoro-beta-L-arabinofuranosyl) thymine undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to remove the benzoyl protecting groups.
Oxidation: It can undergo oxidation reactions, particularly at the sugar moiety, using oxidizing agents like potassium permanganate.
Substitution: The fluorine atom can be substituted with other nucleophiles under specific conditions.
Common Reagents and Conditions
Hydrolysis: Sodium hydroxide or hydrochloric acid.
Oxidation: Potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as thiols or amines.
Major Products Formed
Hydrolysis: Deprotected nucleoside analogs.
Oxidation: Oxidized sugar derivatives.
Substitution: Substituted nucleoside analogs with different functional groups.
科学研究应用
1(3,5-di-O-benzoyl-2-deoxy-2-fluoro-beta-L-arabinofuranosyl) thymine has several scientific research applications:
Antiviral Research: It is studied for its potential to inhibit viral replication, particularly in the case of HIV and hepatitis B.
Cancer Research: The compound is investigated for its ability to interfere with DNA synthesis in cancer cells, making it a potential chemotherapeutic agent.
Biochemical Studies: It is used as a tool to study the mechanisms of nucleoside transport and metabolism in cells.
Pharmaceutical Development: The compound serves as a lead molecule for the development of new antiviral and anticancer drugs.
作用机制
The mechanism of action of 1(3,5-di-O-benzoyl-2-deoxy-2-fluoro-beta-L-arabinofuranosyl) thymine involves its incorporation into the DNA of rapidly dividing cells, such as viruses and cancer cells. This incorporation leads to chain termination during DNA synthesis, thereby inhibiting cell proliferation. The fluorine atom enhances the compound’s stability and resistance to enzymatic degradation, while the benzoyl groups improve its cellular uptake.
相似化合物的比较
Similar Compounds
- 1(3,5-di-O-benzoyl-2-deoxy-2-fluoro-beta-D-arabinofuranosyl) uracil
- 1(3,5-di-O-benzoyl-2-deoxy-2-fluoro-beta-D-arabinofuranosyl) cytosine
- 1(3,5-di-O-benzoyl-2-deoxy-2-fluoro-beta-D-arabinofuranosyl) adenine
Uniqueness
1(3,5-di-O-benzoyl-2-deoxy-2-fluoro-beta-L-arabinofuranosyl) thymine is unique due to its specific stereochemistry (beta-L configuration) and the presence of a thymine base. This configuration imparts distinct biological properties, such as enhanced antiviral activity and reduced toxicity compared to its D-isomer counterparts.
属性
CAS 编号 |
171721-03-2 |
|---|---|
分子式 |
C24H21FN2O7 |
分子量 |
468.4 g/mol |
IUPAC 名称 |
[(2S,3S,4R,5S)-3-benzoyloxy-4-fluoro-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C24H21FN2O7/c1-14-12-27(24(31)26-20(14)28)21-18(25)19(34-23(30)16-10-6-3-7-11-16)17(33-21)13-32-22(29)15-8-4-2-5-9-15/h2-12,17-19,21H,13H2,1H3,(H,26,28,31)/t17-,18+,19-,21-/m0/s1 |
InChI 键 |
CEPDPXNYCRCFRV-JTJHWIPRSA-N |
手性 SMILES |
CC1=CN(C(=O)NC1=O)[C@@H]2[C@@H]([C@H]([C@@H](O2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)F |
规范 SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-{3-[(E)-2-(7-Chloroquinolin-2-yl)ethenyl]phenyl}ethan-1-ol](/img/structure/B14149557.png)
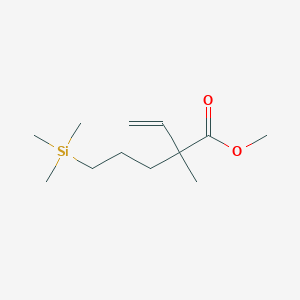
![2-[(1H-Benzimidazol-2-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14149572.png)
![N-(1-methyl-5-phenyl-1H-imidazol-2-yl)-2-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]acetamide](/img/structure/B14149573.png)
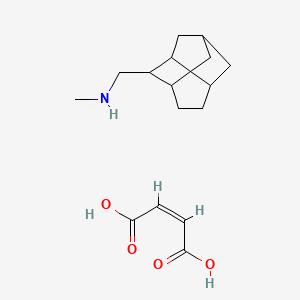
![1-[4-(3-Fluorophenyl)-6-hydroxy-3,6-dimethyl-2,4,5,7-tetrahydroindazol-5-yl]ethanone](/img/structure/B14149588.png)
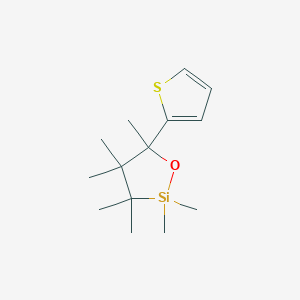
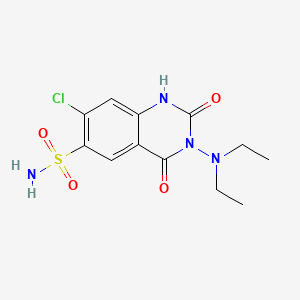
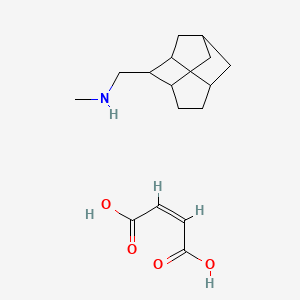
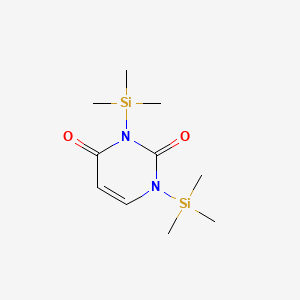
![Ethyl (3S)-1-[(1,1-dimethylethoxy)carbonyl]-3-piperidinepropanoate](/img/structure/B14149611.png)
![3-(4-Fluorophenyl)-N-tricyclo[3.3.1.13,7]dec-1-yl-1H-pyrazole-4-methanamine](/img/structure/B14149630.png)
![Ethyl 2-[(5-cyano-3,3-dimethyl-8-morpholin-4-yl-1,4-dihydropyrano[3,4-c]pyridin-6-yl)sulfanyl]propanoate](/img/structure/B14149644.png)
![Butyl 4-({[(2-nitrophenyl)carbonyl]carbamothioyl}amino)benzoate](/img/structure/B14149648.png)
